2-(Trifluoromethoxy)pentanedioic acid
CAS No.:
Cat. No.: VC16254335
Molecular Formula: C6H7F3O5
Molecular Weight: 216.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7F3O5 |
|---|---|
| Molecular Weight | 216.11 g/mol |
| IUPAC Name | 2-(trifluoromethoxy)pentanedioic acid |
| Standard InChI | InChI=1S/C6H7F3O5/c7-6(8,9)14-3(5(12)13)1-2-4(10)11/h3H,1-2H2,(H,10,11)(H,12,13) |
| Standard InChI Key | YMOJABKTCNYZPR-UHFFFAOYSA-N |
| Canonical SMILES | C(CC(=O)O)C(C(=O)O)OC(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(Trifluoromethoxy)pentanedioic acid (IUPAC name: 2-(trifluoromethoxy)pentanedioic acid) is a derivative of pentanedioic acid (glutaric acid) featuring a trifluoromethoxy (–OCF₃) substituent at the second carbon position. The compound’s molecular formula is C₆H₇F₃O₅, with a theoretical molecular weight of 216.12 g/mol. Its structure combines a five-carbon dicarboxylic acid backbone with a highly electronegative trifluoromethoxy group, conferring unique physicochemical properties .
Stereochemical Considerations
The compound lacks chiral centers due to its symmetric substitution pattern, but its synthetic precursors or derivatives may exhibit stereoisomerism. For instance, the structurally related compound E-2-amino-4-[3-(4-trifluoromethoxy-phenyl)-allyl]-pentanedioic acid (PubChem CID: 11791928) demonstrates how allyl and aromatic groups introduce stereochemical complexity .
Computational and Experimental Properties
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Hydrogen bonding: With three hydrogen bond donors (two carboxyl groups and one amine in analogs) and nine acceptors, the compound exhibits strong intermolecular interactions .
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Lipophilicity: The XLogP3 value of 0.3 suggests moderate hydrophobicity, balancing solubility and membrane permeability .
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Rotatable bonds: Eight rotatable bonds indicate significant conformational flexibility, which may influence biological activity .
Synthetic Methodologies
Challenges in Trifluoromethoxylation
Introducing the –OCF₃ group is notoriously challenging due to the poor nucleophilicity of trifluoromethoxide ions. Recent advances in radical trifluoromethoxylation or using hypervalent iodine reagents may offer viable pathways, though these methods remain untested for this specific compound .
Physicochemical and Spectroscopic Data
Experimental Characterization
While experimental data for 2-(trifluoromethoxy)pentanedioic acid are scarce, related compounds provide benchmarks:
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Melting point: Analogous trifluoromethoxy acids melt between 91–92°C .
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Solubility: High solubility in polar aprotic solvents (e.g., tetrahydrofuran) and limited solubility in alkanes .
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Spectroscopy:
Comparative Properties
| Property | 2-(Trifluoromethoxy)pentanedioic Acid | Glutaric Acid |
|---|---|---|
| Molecular Weight | 216.12 g/mol | 132.12 g/mol |
| pKa (carboxyl groups) | ~2.5, ~4.7 (estimated) | 4.34, 5.41 |
| LogP | 0.3 | -0.83 |
| Hydrogen Bond Acceptors | 9 | 4 |
Biological Relevance and Applications
Role in Glutamate Metabolism
Trifluoromethoxy-substituted carboxylic acids are investigated for their ability to modulate neurotransmitter systems. For instance, N-acetyl-aspartyl-glutamate (NAAG), a structurally related compound, serves as a glutamate reservoir in cancer cells, with its hydrolysis regulated by glutamate carboxypeptidase II (GCPII) . Inhibiting GCPII with analogs like 2-PMPA reduces tumor growth by limiting glutamate availability .
Drug Design Considerations
The trifluoromethoxy group enhances metabolic stability and bioavailability. In the glutaminase inhibitor CB-839, a trifluoromethoxy phenyl group improves target affinity and pharmacokinetics . Similar strategies could be applied to 2-(trifluoromethoxy)pentanedioic acid for designing enzyme inhibitors or prodrugs.
Challenges and Future Directions
Synthetic Accessibility
Developing efficient trifluoromethoxylation methods remains a bottleneck. Flow chemistry and photoredox catalysis may enable scalable production.
Toxicity Profiling
Fluorinated compounds often exhibit idiosyncratic toxicity. Preliminary studies should assess hepatotoxicity and plasma stability.
Computational Modeling
Molecular dynamics simulations could predict binding affinities for enzymes like GCPII or glutaminase, guiding structure-activity optimization.
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